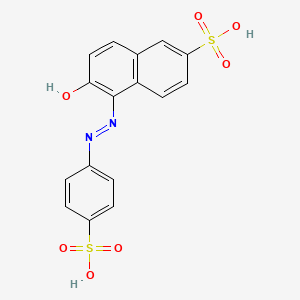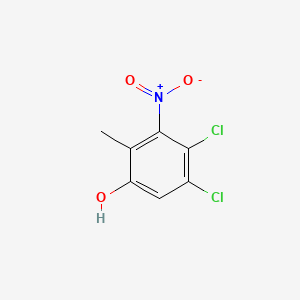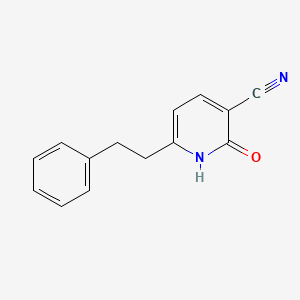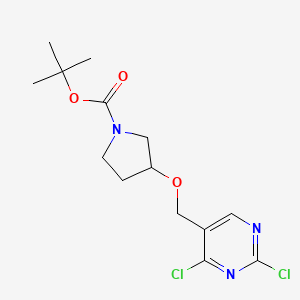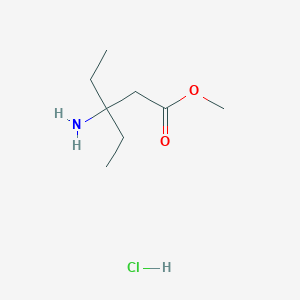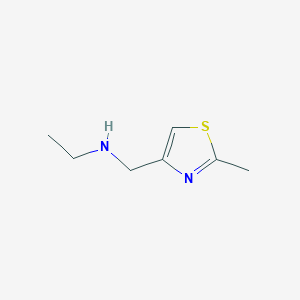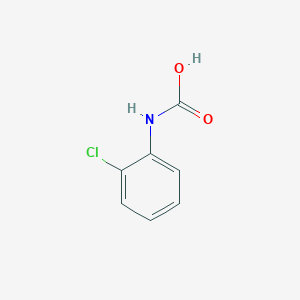
N-(2-Chlorophenyl)-carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)carbamic acid: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamic acid group attached to a 2-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)carbamic acid typically involves the reaction of 2-chloroaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to form the desired carbamate. Another method involves the use of carbon dioxide and amines in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide .
Industrial Production Methods: Industrial production of N-(2-chlorophenyl)carbamic acid often employs large-scale reactors where 2-chloroaniline is reacted with phosgene under stringent safety protocols. The reaction is carefully monitored to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-chlorophenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and quinones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can lead to various physiological effects, such as disruption of metabolic pathways .
Comparación Con Compuestos Similares
Chlorpropham: An isopropyl ester of 3-chlorophenylcarbamic acid, used as a herbicide.
Carbaryl: A naphthyl carbamate used as an insecticide.
Uniqueness: N-(2-chlorophenyl)carbamic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a unique combination of reactivity and stability, making it suitable for various applications.
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
(2-chlorophenyl)carbamic acid |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-1-2-4-6(5)9-7(10)11/h1-4,9H,(H,10,11) |
Clave InChI |
OAQKFULUNYIBBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


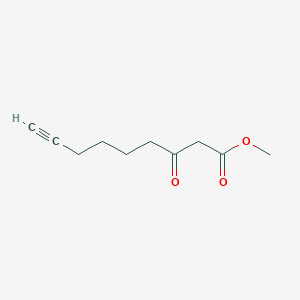
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
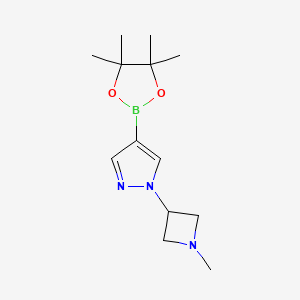

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
